Diphemanil

Beschreibung

Diphemanil methylsulfate (C₂₀H₂₄N·CH₃O₄S; molecular weight: 389.51) is a quaternary ammonium anticholinergic agent that primarily binds to muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype . It inhibits gastric motility and secretion, reduces sweating, and alleviates visceral spasms, making it effective for conditions like peptic ulcers, pylorospasm, hyperhidrosis, and gastrointestinal hyperacidity . Its mechanism involves both competitive antagonism of acetylcholine at mAChRs and direct spasmolytic activity on smooth muscle . Pharmacokinetic studies indicate slow absorption (tₘₐₓ = 2–4 hours), a half-life of 8.35 hours, and low oral bioavailability (15–25%) due to poor gastrointestinal absorption .

Eigenschaften

Key on ui mechanism of action |

Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor. M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction. They are also in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters. The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body. |

|---|---|

CAS-Nummer |

15394-62-4 |

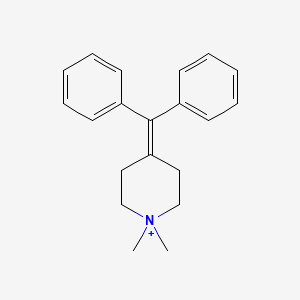

Molekularformel |

C20H24N+ |

Molekulargewicht |

278.4 g/mol |

IUPAC-Name |

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium |

InChI |

InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1 |

InChI-Schlüssel |

LCTZPQRFOZKZNK-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |

Kanonische SMILES |

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |

Andere CAS-Nummern |

15394-62-4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Quaternization Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the lone pair on the piperidine nitrogen attacks the electrophilic methyl group of dimethyl sulfate. This results in the formation of the quaternary ammonium cation, with methyl sulfate serving as both the alkylating agent and counterion. The general reaction scheme is as follows:

Optimal reaction conditions typically involve anhydrous solvents, temperatures between 60–80°C, and stoichiometric excess of dimethyl sulfate to ensure complete quaternization. The product is isolated via crystallization or precipitation, followed by purification through recrystallization from ethanol or acetone.

Key Synthetic Challenges

-

Steric Hindrance : The bulky diphenylmethylene group adjacent to the piperidine nitrogen may slow the alkylation process, necessitating prolonged reaction times.

-

Byproduct Formation : Competing reactions, such as sulfonation or over-alkylation, require careful control of temperature and reagent ratios.

-

Purification : Residual dimethyl sulfate and unreacted starting materials must be rigorously removed to meet pharmaceutical purity standards.

Formulation Methods and Pharmaceutical Preparations

This compound methylsulfate is predominantly formulated into topical preparations for dermatological use, often combined with corticosteroids such as hydrocortisone or prednisolone to enhance anti-inflammatory activity. The patent US2890152A details several formulation strategies, emphasizing stability and compatibility with hydrophilic bases.

Example 1: Water-Soluble Cream

| Component | Quantity (parts) |

|---|---|

| This compound methylsulfate | 20.0 |

| Prednisolone | 5.0 |

| Zinc stearate | 60.0 |

| Polyethylene Glycol 1500 | 405.0 |

| Propylene glycol | 350.0 |

| Distilled water | 40.0 |

Preparation : The active ingredients are dispersed in a molten mixture of polyethylene glycols and propylene glycol, followed by homogenization and cooling.

Example 2: Hydrocarbon Ointment

| Component | Quantity (parts) |

|---|---|

| This compound methylsulfate | 25 |

| Prednisolone | 10 |

| Petrolatum U.S.P. | 965 |

Preparation : A slurry of the active ingredients in petrolatum is milled and blended to uniformity.

Stability Considerations

This compound methylsulfate’s stability in hydrous environments distinguishes it from other quaternary ammonium anticholinergics. This property enables its incorporation into water-containing bases, such as polyethylene glycol ointments, without significant degradation.

Analytical Characterization

Quality control of this compound methylsulfate involves multiple analytical techniques to verify identity, purity, and potency.

Spectroscopic Methods

Chromatographic Assays

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies the active ingredient and detects impurities.

-

Thin-Layer Chromatography (TLC) : Used for preliminary purity assessment using silica gel plates and ethyl acetate/methanol (9:1) as the mobile phase.

Analyse Chemischer Reaktionen

Reaktionstypen: Diphemanil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen zu verschiedenen substituierten Analoga von this compound führen können.

Wissenschaftliche Forschungsanwendungen

Diphemanil hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung bei der Untersuchung von Anticholinergika verwendet.

Biologie: In der Forschung an Neurotransmittersystemen und Rezeptorbindungsstudien eingesetzt.

Industrie: Bei der Entwicklung von Arzneimitteln und als Referenzstandard in Qualitätskontrollprozessen verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkung vor allem durch die Bindung an den muskarinischen M3-Rezeptor . Diese Rezeptoren befinden sich in der glatten Muskulatur von Blutgefäßen, Lunge, Magen-Darm-Trakt und verschiedenen Drüsen. Durch die Bindung an diese Rezeptoren verringert this compound die sekretorische Ausscheidung von Magensäure, Speichel und Schweiß. Diese Wirkung trägt dazu bei, die Symptome im Zusammenhang mit Magengeschwüren, Hyperhidrose und anderen verwandten Erkrankungen zu reduzieren .

Ähnliche Verbindungen:

Methanthelin: Ein weiteres quaternäres Ammonium-Anticholinergikum, das für ähnliche therapeutische Zwecke eingesetzt wird.

Propanthelin: Eine Verbindung mit ähnlichen anticholinergen Eigenschaften, die bei der Behandlung von gastrointestinalen Erkrankungen eingesetzt wird.

Atropin: Ein bekanntes Anticholinergikum mit einer breiteren Palette von Anwendungen.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für den muskarinischen M3-Rezeptor, was es besonders effektiv macht, die sekretorische Ausscheidung im Magen-Darm-Trakt und in den Drüsen zu reduzieren. Seine quaternäre Ammoniumstruktur trägt auch zu seinen besonderen pharmakokinetischen Eigenschaften bei, wie z. B. eine schlechte Absorption aus dem Magen-Darm-Trakt und eine begrenzte Bioverfügbarkeit .

Wirkmechanismus

Diphemanil exerts its effects by primarily binding to the muscarinic M3 receptor . These receptors are located in the smooth muscles of blood vessels, lungs, gastrointestinal tract, and various glands. By binding to these receptors, this compound decreases the secretory excretion of stomach acids, saliva, and sweat. This action helps in reducing symptoms associated with peptic ulcers, hyperhidrosis, and other related conditions .

Vergleich Mit ähnlichen Verbindungen

The following table summarizes key similarities and differences between diphemanil and structurally or functionally related anticholinergic agents:

Structural and Functional Comparisons

Ipratropium Bromide vs. This compound

- Mechanism: Both are quaternary ammonium compounds with antimuscarinic activity. However, this compound uniquely exhibits direct spasmolytic effects on smooth muscle, enabling efficacy in non-cholinergic bronchoconstriction (e.g., serotonin- or potassium-induced) .

- Clinical Efficacy: In vitro and in vivo studies show equipotency against cholinergic agonists (e.g., methacholine). However, this compound is superior in non-cholinergic models, suggesting broader therapeutic applications .

Glycopyrronium Bromide vs. This compound

- Receptor Specificity : Glycopyrronium is M3-selective, whereas this compound acts predominantly on M3 but also affects other subtypes.

- Central Nervous System (CNS) Effects : Glycopyrronium’s quaternary structure limits CNS penetration, reducing neuropsychiatric side effects. This compound’s CNS effects are undocumented but theoretically minimal due to its polarity .

Methixene Hydrochloride vs. This compound

- Mechanistic Breadth : Methixene combines anticholinergic and antihistaminic actions, whereas this compound’s dual activity (anticholinergic + spasmolytic) targets visceral smooth muscle more selectively .

Efficacy in Specific Clinical Contexts

- Bronchodilation : this compound and ipratropium are equipotent in cholinergic bronchoconstriction. However, this compound failed to prevent histamine-induced bronchospasm in asymptomatic asthmatics, highlighting context-dependent limitations .

- Neonatal Use : this compound is effective in infant vagal hyperreflectivity (90% success in GER cases) but poses risks of AV block in premature neonates, necessitating ECG monitoring .

Q & A

Q. What are the primary pharmacological targets of Diphemanil, and how do they inform experimental design in preclinical studies?

this compound is an anticholinergic agent targeting muscarinic receptors, particularly the M1/M3 subtypes, which regulate smooth muscle contraction and secretory activity . For preclinical studies, researchers should prioritize in vitro receptor-binding assays (e.g., competitive radioligand displacement) and in vivo models (e.g., gastrointestinal motility assays in rodents) to quantify dose-dependent effects. Include control groups with atropine (a non-selective antagonist) to validate specificity .

Q. What methodologies are recommended for assessing this compound’s efficacy in reducing smooth muscle spasms while minimizing systemic side effects?

Use isolated tissue preparations (e.g., guinea pig ileum) to measure spasmolytic activity via organ bath systems. Pair this with pharmacokinetic studies (e.g., HPLC plasma analysis) to correlate local vs. systemic exposure . Incorporate double-blind, randomized crossover designs in animal models to control for inter-individual variability .

Q. How can researchers address variability in this compound’s metabolic stability across species during translational studies?

Conduct comparative in vitro metabolism assays using liver microsomes from humans, rats, and dogs. Monitor metabolites via LC-MS and apply allometric scaling to predict human pharmacokinetics. Include negative controls with CYP enzyme inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Advanced Research Questions

Q. How should contradictory findings about this compound’s receptor selectivity be resolved in systematic reviews?

Apply PRISMA guidelines to identify bias sources (e.g., assay heterogeneity in receptor-binding studies). Use meta-regression to analyze variables like ligand concentration, tissue type, and species differences. Prioritize studies with pre-registered protocols and standardized IC50 reporting .

Q. What experimental designs optimize the detection of off-target effects in this compound derivatives?

Implement high-throughput screening against panels of GPCRs, ion channels, and kinases. Use computational docking (e.g., molecular dynamics simulations) to predict off-target interactions. Validate hits with functional assays (e.g., calcium flux for GPCRs) and apply the FINER criteria to assess clinical relevance .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in chronic inflammatory models?

Adopt mechanistic PK/PD modeling to account for tissue penetration and protein binding. Use longitudinal biomarkers (e.g., prostaglandin E2 levels) to track target engagement. Conduct sensitivity analyses to identify confounding factors like gut microbiota interactions .

Q. What strategies mitigate ethical challenges in human trials evaluating this compound’s anticholinergic effects on cognitive function?

Follow ICH-GCP guidelines for informed consent and risk-benefit assessments. Use stratified randomization to exclude high-risk populations (e.g., elderly patients with baseline cognitive impairment). Incorporate adaptive trial designs with interim analyses to halt dosing if adverse effects emerge .

Methodological and Analytical Questions

Q. How should researchers design studies to explore this compound’s potential in cross-disciplinary applications (e.g., neurogastroenterology)?

Adopt mixed-methods approaches: Combine quantitative metrics (e.g., gastric emptying rates) with qualitative patient-reported outcomes (e.g., symptom diaries). Use factor analysis to disentangle psycholeptic vs. peripheral anticholinergic effects, referencing ATC classification A03CA08 .

Q. What statistical frameworks are optimal for analyzing time-dependent responses to this compound in longitudinal studies?

Apply generalized estimating equations (GEEs) or mixed-effects models to handle repeated measures. Include time-lagged covariates (e.g., baseline acetylcholine levels) and use bootstrapping to validate small-sample findings .

Q. How can systematic reviews leverage emerging databases to update evidence on this compound’s safety profile?

Use Boolean search strategies across PubMed, Embase, and Cochrane Library , with terms like “this compound AND (adverse effects OR pharmacokinetics).” Employ machine learning tools (e.g., NLP-based sentiment analysis) to mine grey literature for unreported side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.